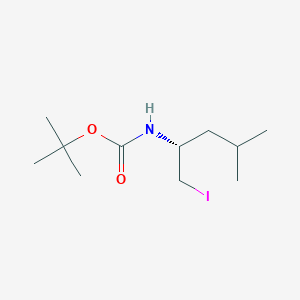

(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate

CAS No.:

Cat. No.: VC17537279

Molecular Formula: C11H22INO2

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22INO2 |

|---|---|

| Molecular Weight | 327.20 g/mol |

| IUPAC Name | tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate |

| Standard InChI | InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m1/s1 |

| Standard InChI Key | JYJKPUJRHLCHBB-SECBINFHSA-N |

| Isomeric SMILES | CC(C)C[C@H](CI)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)CC(CI)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound’s IUPAC name, tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate, reflects its stereochemistry and functional groups. The (R)-configuration at the 2-position ensures enantioselective interactions in biological systems, while the iodine atom introduces electrophilic reactivity for further functionalization. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection during multi-step syntheses.

Table 1: Key Molecular Properties of (R)-tert-Butyl (1-Iodo-4-methylpentan-2-yl)carbamate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂INO₂ |

| Molecular Weight | 327.20 g/mol |

| IUPAC Name | tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate |

| Canonical SMILES | CC(C)CC(CI)NC(=O)OC(C)(C)C |

| Isomeric SMILES | CC(C)CC@HNC(=O)OC(C)(C)C |

| InChI Key | JYJKPUJRHLCHBB-SECBINFHSA-N |

The stereochemistry is critical for its biological activity, as evidenced by the distinct pharmacological profiles of enantiomers in drug candidates .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for characterizing this compound. The ¹H NMR spectrum typically exhibits signals for the tert-butyl group (δ ~1.45 ppm, singlet), the methine proton adjacent to the carbamate (δ ~4.0–4.5 ppm), and the methyl branches on the pentan-2-yl chain (δ ~0.8–1.1 ppm). The ¹³C NMR reveals carbonyl carbon resonance (δ ~155 ppm) and iodine-bearing carbon (δ ~10–20 ppm). IR spectroscopy confirms the carbamate C=O stretch (~1700 cm⁻¹) and N-H vibration (~3300 cm⁻¹) .

Synthetic Pathways and Optimization

Nucleophilic Substitution Strategies

The primary synthesis route involves reacting tert-butyl carbamate with a chiral iodinated alkyl halide under basic conditions. For example, (R)-1-iodo-4-methylpentan-2-amine can be Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like potassium carbonate . This method achieves yields up to 80% with high enantiomeric excess when employing enantiopure starting materials .

Table 2: Representative Synthesis Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Boc₂O, K₂CO₃ | Et₂O/H₂O | 0°C → RT | 80% |

| Cs₂CO₃, Alkyl Halide | MeCN | 100°C | 81% |

A modified procedure from J. Org. Chem. (2018) utilizes cesium carbonate in acetonitrile at 100°C to facilitate efficient carbamate formation .

Chirality Control

Asymmetric synthesis strategies, such as enzymatic resolution or chiral auxiliary approaches, are employed to obtain the (R)-enantiomer. Kinetic resolution using lipases or transition metal catalysts ensures high enantiopurity (>98% ee) .

Reactivity and Stability Profile

Nucleophilic Displacement

The iodine atom’s polarizable nature renders the compound susceptible to nucleophilic substitution (Sₙ2). For instance, treatment with sodium azide replaces iodine with an azide group, forming intermediates for click chemistry applications. Hydrolysis in aqueous basic conditions yields the corresponding alcohol, necessitating anhydrous storage.

Thermal and Oxidative Stability

Applications in Medicinal Chemistry

Intermediate for Drug Candidates

This compound serves as a precursor to protease inhibitors and kinase modulators. For example, its iodine moiety can undergo cross-coupling reactions to install aromatic rings in anticancer agents . Researchers at BLD Pharmatech have utilized analogous structures to develop PCSK9 inhibitors, which lower cholesterol by blocking LDL receptor degradation .

Role in Peptide Synthesis

The Boc group protects amines during solid-phase peptide synthesis (SPPS). After chain assembly, trifluoroacetic acid (TFA) cleaves the Boc group, revealing the free amine for subsequent coupling .

Computational and Mechanistic Insights

Molecular Docking Studies

Density functional theory (DFT) calculations predict favorable binding to enzymatic active sites, such as proprotein convertase subtilisin/kexin type 9 (PCSK9). Substituents on the pentan-2-yl chain optimize van der Waals interactions with hydrophobic pockets, enhancing inhibitory potency .

Reaction Mechanism Elucidation

Kinetic isotope effect (KIE) studies and transition state modeling confirm a concerted Sₙ2 mechanism for iodine displacement. The steric bulk of the tert-butyl group slows competing elimination pathways, favoring substitution .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimizing iodide sources and minimizing racemization. Continuous flow reactors improve heat transfer and mixing, achieving kilogram-scale production with >90% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume